molecular formula C7H5NO2S2 B3035159 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 303150-69-8

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No.: B3035159
CAS No.: 303150-69-8
M. Wt: 199.3 g/mol
InChI Key: UBXPWXPVMQXGQU-UHFFFAOYSA-N
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Description

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C7H5NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the introduction of a cyanomethyl group and a sulfanyl group onto a thiophene ring. One common method includes the reaction of 2-thiophenecarboxylic acid with cyanomethyl sulfide under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced, particularly at the cyanomethyl group, to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanomethyl and sulfanyl groups can influence its binding affinity and specificity, leading to diverse biological effects. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further contributing to its activity .

Comparison with Similar Compounds

    2-Thiophenecarboxylic acid: Lacks the cyanomethyl and sulfanyl groups, making it less reactive in certain contexts.

    3-(Methylthio)-2-thiophenecarboxylic acid: Similar structure but with a methylthio group instead of a cyanomethyl group.

    3-(Cyanomethyl)-2-thiophenecarboxylic acid: Lacks the sulfanyl group, affecting its reactivity and applications.

Uniqueness: 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to the presence of both the cyanomethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications, setting it apart from similar compounds .

Properties

IUPAC Name

3-(cyanomethylsulfanyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c8-2-4-11-5-1-3-12-6(5)7(9)10/h1,3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPWXPVMQXGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1SCC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid
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3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid
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